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Compound of Interest

Compound Name: 2'-Cytidylic acid

CAS No.: 85-94-9

Cat. No.: B1217408

Get Quote

Executive Summary
2'-Cytidylic acid (2'-CMP) represents a critical structural isomer of the standard RNA

monomer (3'-CMP/5'-CMP).[1][2] While often encountered as a transient hydrolytic

intermediate or a specific enzymatic inhibitor (e.g., Ribonuclease A), its structural rigidity and

conformational preferences differ significantly from its 3' and 5' counterparts.[1] This guide

analyzes the steric and electrostatic consequences of 2'-phosphorylation, details the anti / C2'-

endo conformational preference, and provides validated protocols for its chromatographic

isolation from isomeric mixtures.[1][2]

Molecular Architecture & Chemical Identity[1][2]
Unlike the canonical 5'-nucleotides used in polymerase-mediated synthesis, 2'-CMP carries its

phosphate group at the C2' position of the ribose ring.[1][2] This positional shift introduces

unique steric clashes that govern its behavior in solution and in protein binding pockets.

Structural Specifications
IUPAC Name: Cytidine 2'-monophosphate[1][2][3]
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Chemical Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

H

N

O

P[1][2][4][5]

Molecular Weight: 323.20 g/mol [1][2][4][5]

Key Feature: The phosphate group at C2' renders the adjacent C3'-OH a secondary alcohol,

reversing the standard nucleophile/electrophile relationship found in RNA synthesis.[1]

Crystal Structure Data
X-ray crystallography of 2'-CMP (trihydrate form) reveals a specific ground-state conformation

that differs from the A-form RNA helix geometry.[1][2]

Parameter Value Structural Significance

Crystal System Triclinic, Space Group P1

Low symmetry indicates

specific, directional

intermolecular forces.[1][2]

Glycosidic Angle (

)
Anti

The cytosine base is rotated

away from the sugar,

minimizing steric clash with the

bulky 2'-phosphate.[1]

Sugar Pucker
C2'-endo (

)

Unlike the C3'-endo puckering

typical of RNA helices, free 2'-

CMP relaxes into the C2'-endo

form (similar to B-DNA).[1][2]

C4'-C5' Bond Gauche-gauche

The exocyclic -CH

OH group orients to maximize

H-bonding potential.[1][2]
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Visualization of Structural Connectivity
The following diagram illustrates the connectivity and the critical steric zones defined by the 2'-

phosphate.
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Figure 1: Structural connectivity of 2'-CMP.[1][2] The 2'-phosphate creates a steric block that

enforces the Anti glycosidic torsion and influences the sugar pucker.[1]

Conformational Dynamics: The "Why" Behind the
Structure[1]
Understanding the conformation of 2'-CMP is essential for rationalizing its binding affinity to

enzymes like RNase A.[2]

The Sugar Pucker Equilibrium
In polymeric RNA, the ribose sugar is constrained to the C3'-endo (North) conformation to

satisfy the geometry of the A-form helix.[1] However, as a free nucleotide, 2'-CMP exhibits a

preference for C2'-endo (South).[1][2]

Mechanism: The bulky phosphate at the 2' position experiences electrostatic repulsion from

the base and the 5'-OH. The C2'-endo pucker moves the C2' atom (and its phosphate) away

from the base, relieving this strain.[1]

Implication: When 2'-CMP binds to RNase A, the enzyme must accommodate or force a shift

in this pucker.[2] Crystallographic studies of the RNase A:2'-CMP complex show the inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1217408/docs?utm_src=pdf-body-img#structural-analysis-and-conformational-dynamics-of-2-cytidylic-acid-2-cmp
https://en.wikipedia.org/wiki/Cytidine_monophosphate
https://sielc.com/Compound-Cytidine-Monophosphate
https://en.wikipedia.org/wiki/Cytidine_monophosphate
https://sielc.com/Compound-Cytidine-Monophosphate
https://en.wikipedia.org/wiki/Cytidine_monophosphate
https://en.wikipedia.org/wiki/Cytidine_monophosphate
https://sielc.com/Compound-Cytidine-Monophosphate
https://en.wikipedia.org/wiki/Cytidine_monophosphate
https://sielc.com/Compound-Cytidine-Monophosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217408?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


bound with high specificity, exploiting these electrostatic contacts.[1]

Zwitterionic Character & pKa
The ionization state of 2'-CMP is pH-dependent and critical for separation strategies.[1][2]

pKa 1 (~0.8): Primary phosphate ionization (PO

H

PO

H

).[1][2]

pKa 2 (~4.4): Protonation of Cytosine N3 (N3

N3

).[1] Below pH 4.4, the molecule exists as a zwitterion (Phosphate

/ Base

).[1]

pKa 3 (~6.2): Secondary phosphate ionization (PO

H

PO

).[1][2]

Analytical Characterization & Differentiation
A common challenge in nucleotide chemistry is distinguishing 2'-CMP from its isomer, 3'-CMP.

[1][2] This is critical because acid hydrolysis of RNA yields a mixture of both via a 2',3'-cyclic

intermediate.[1][2]

UV Spectroscopy
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While the chromophore (cytosine) is identical, the local environment shifts the

slightly depending on pH.

pH 2.0:

= 278 nm[1][2][5]

pH 12.0:

= 272 nm[1][2][5]

NMR Distinction
Proton NMR (

H-NMR) is the definitive method for structural verification.[1][2] The key diagnostic is the
chemical shift of the H2' and H3' protons.

2'-CMP: The H2' signal is deshielded (shifted downfield) due to the proximity of the

phosphate group.

3'-CMP: The H3' signal is deshielded.

Experimental Protocol: Separation of 2'-CMP and 3'-
CMP
Objective: To isolate high-purity 2'-CMP from a hydrolytic mixture containing 3'-CMP and cyclic-

CMP. Method: Ion-Pairing Reversed-Phase HPLC.[1][2]

Reagents & Mobile Phase[2]
Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

Why TEAA? The triethylammonium ion pairs with the negatively charged phosphate,

increasing the hydrophobicity of the nucleotide and allowing retention on the C18 column.
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Buffer B: Acetonitrile (ACN).[1][2]

Step-by-Step Workflow
Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.

Sample Prep: Dissolve nucleotide mixture in Buffer A (approx. 1 mg/mL). Filter through 0.22

µm PVDF membrane.[2]

Injection: Inject 10-20 µL of sample.

Gradient Profile:

0-5 min: Isocratic 5% B.[1][2]

5-20 min: Linear gradient 5%

15% B.

20-25 min: Linear gradient 15%

50% B (Wash).

Detection: Monitor Absorbance at 260 nm and 280 nm.

Expected Result: Due to the subtle difference in polarity and pKa, the isomers will resolve.

Typically, 2'-CMP elutes before 3'-CMP in anion-exchange or ion-pairing systems because the

2'-phosphate is sterically more shielded by the base in the anti conformation, slightly altering its

interaction with the stationary phase.[1][2]

Separation Logic Diagram
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Elution Dynamics
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Figure 2: HPLC Separation workflow utilizing ion-pairing agents to resolve positional isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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